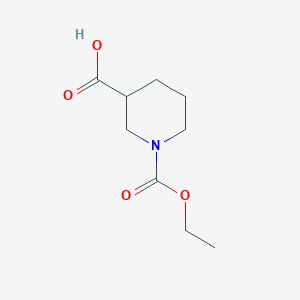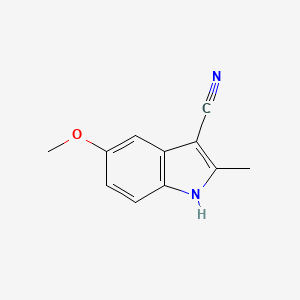
5-methoxy-2-methyl-1H-indole-3-carbonitrile
Übersicht
Beschreibung
5-methoxy-2-methyl-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H8N2O . It is used as a reactant in the preparation of indolylquinoxalines by condensation reactions, alkylindoles via Ir-catalyzed reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .
Synthesis Analysis
The synthesis of 5-methoxy-2-methyl-1H-indole-3-carbonitrile involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular structure of 5-methoxy-2-methyl-1H-indole-3-carbonitrile is represented by the InChI code1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
5-methoxy-2-methyl-1H-indole-3-carbonitrile is involved in various chemical reactions. For instance, it is used as a reactant in the preparation of indolylquinoxalines by condensation reactions . It is also used in the preparation of alkylindoles via Ir-catalyzed reductive alkylation, and in arylation reactions using a palladium acetate catalyst .Physical And Chemical Properties Analysis
5-methoxy-2-methyl-1H-indole-3-carbonitrile is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Nucleophilic Reactivities in Organic Chemistry
5-Methoxy-2-methyl-1H-indole-3-carbonitrile demonstrates significant relevance in the study of nucleophilic reactivities, particularly in reactions with benzhydryl cations. This compound is part of the indole family, which has been extensively researched for its nucleophilic properties. Understanding these properties is essential in organic synthesis and the development of new chemical reactions (Lakhdar et al., 2006).
Supramolecular Aggregation Studies
Research on derivatives of 5-methoxy-2-methyl-1H-indole-3-carbonitrile contributes to understanding supramolecular aggregation. This involves studying how molecules like indole derivatives interact and assemble into larger structures, which is crucial for developing new materials and understanding biological processes (Low et al., 2007).
Synthesis of Pharmacologically Active Compounds
The compound plays a role in synthesizing various pharmacologically active indoles. These syntheses are important for creating new drugs and exploring their potential therapeutic applications. Research in this area contributes to the field of medicinal chemistry and drug discovery (Hishmat et al., 1999).
Development of Imaging Agents in Cancer Research
Derivatives of 5-methoxy-2-methyl-1H-indole-3-carbonitrile are used in synthesizing novel imaging agents for positron emission tomography (PET), particularly in cancer research. This helps in the early detection and treatment of cancer, making it a significant area of study (Gao et al., 2010).
Molecular Docking in Drug Design
In drug design, particularly for addressing viral infections like SARS-CoV-2, derivatives of this compound are studied for their potential as inhibitors. Molecular docking studies help understand how these molecules interact with viral proteins, aiding in the development of antiviral drugs (Venkateshan et al., 2020).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 5-methoxy-2-methyl-1h-indole-3-carbonitrile, bind with high affinity to multiple receptors . This suggests that 5-methoxy-2-methyl-1H-indole-3-carbonitrile may interact with a variety of cellular targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-methoxy-2-methyl-1H-indole-3-carbonitrile may interact with its targets in a manner that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a wide range of biochemical pathways . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that 5-methoxy-2-methyl-1H-indole-3-carbonitrile could have diverse molecular and cellular effects.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-10(6-12)9-5-8(14-2)3-4-11(9)13-7/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFANMANNCRDQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623856 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-methyl-1H-indole-3-carbonitrile | |
CAS RN |
481668-37-5 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The crystal structure of 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile (C18H13FN2O2) has been determined to be orthorhombic, with the space group Pbca (no. 61). The unit cell dimensions are: a = 13.8082(4) Å, b = 9.7555(3) Å, c = 21.8116(7) Å. The unit cell volume is 2938.15(16) Å3, and it contains 8 molecules (Z = 8). []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

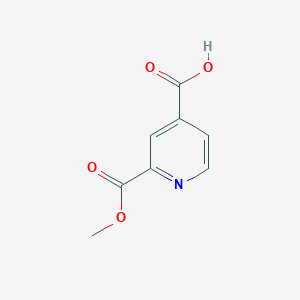
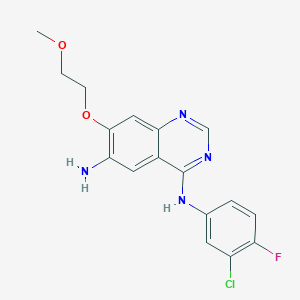
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)


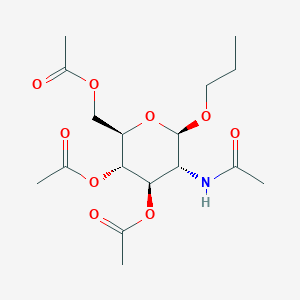
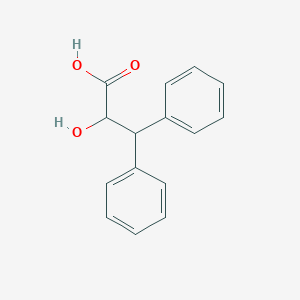

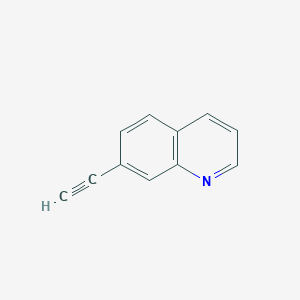
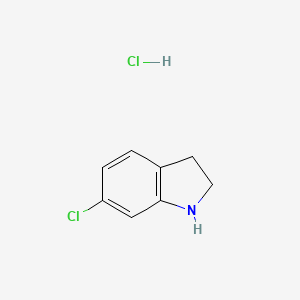

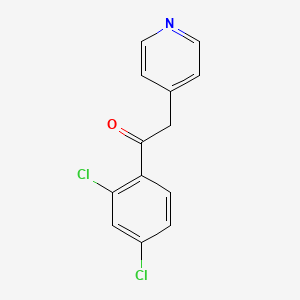
![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
